Lyngbyastatin 4

Description

Properties

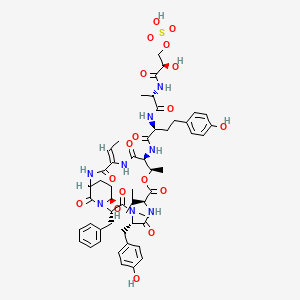

Molecular Formula |

C53H68N8O18S |

|---|---|

Molecular Weight |

1137.2 g/mol |

IUPAC Name |

[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C53H68N8O18S/c1-7-36-46(67)57-38-23-24-42(65)61(51(38)72)40(26-32-11-9-8-10-12-32)52(73)60(6)39(25-33-15-20-35(63)21-16-33)48(69)58-43(28(2)3)53(74)79-30(5)44(50(71)55-36)59-47(68)37(22-17-31-13-18-34(62)19-14-31)56-45(66)29(4)54-49(70)41(64)27-78-80(75,76)77/h7-16,18-21,28-30,37-44,62-65H,17,22-27H2,1-6H3,(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,69)(H,59,68)(H,75,76,77)/b36-7-/t29-,30+,37-,38-,39-,40-,41+,42+,43-,44-/m0/s1 |

InChI Key |

QVBXBGIPSMEBEL-RNXFLSOQSA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](COS(=O)(=O)O)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |

Canonical SMILES |

CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(COS(=O)(=O)O)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |

Synonyms |

lyngbyastatin 4 |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation Methodologies

Cultivation and Collection of Marine Cyanobacterial Source Organisms (e.g., Lyngbya confervoides)

Lyngbyastatin 4 was first isolated from the marine cyanobacterium Lyngbya confervoides. si.edunih.gov The source organism was collected from its natural marine habitat off the Atlantic coast of Florida, specifically near Broward County (Fort Lauderdale and Pompano Beach), at depths ranging from 7 to 15 meters. si.edu

For research purposes requiring a consistent supply of biomass, cyanobacteria like Lyngbya confervoides can be cultured in laboratory settings. Axenic cultures are grown in specialized media, such as ASN III, within large-capacity trays under controlled environmental conditions. acs.orgacs.org These conditions typically involve maintaining a temperature between 25–30 °C and a regulated 12-hour light-dark cycle to promote growth. acs.orgacs.org Once sufficient biomass has developed, it is harvested. The harvested biomass is often filtered, shade-dried over several days, and then ground into a fine powder for subsequent extraction. acs.orgacs.org

Advanced Chromatographic Techniques for Isolation and Purification

The initial step in isolating this compound involves extracting the freeze-dried cyanobacterial biomass. A lipophilic extract is typically obtained using a solvent mixture such as ethyl acetate-methanol (1:1). si.edu This crude extract contains a complex mixture of compounds from which this compound must be separated.

A series of advanced chromatographic techniques are employed for the purification process:

Diaion HP-20 Chromatography: The crude extract is first fractionated using a polymeric resin like Diaion HP-20. Elution is performed with solvents of increasing polarity, such as water and increasing concentrations of acetone. This compound has been shown to co-elute with other compounds in a polar fraction, for example, 50% aqueous acetone. si.edu

Solid-Phase Extraction (SPE): The resulting fraction is further purified using C18 SPE cartridges. This step involves a stepwise elution with decreasingly polar solvents, such as water followed by aqueous methanol (B129727) solutions of increasing concentration (e.g., 25%, 50%, 75%, and 100% methanol). si.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved through reversed-phase HPLC. This technique separates compounds based on their hydrophobicity, yielding this compound as a pure, colorless, amorphous solid. si.edu

Spectroscopic Techniques for Gross Structure Determination

Once isolated, the gross structure (the planar arrangement of atoms and bonds) of this compound is determined using a combination of powerful spectroscopic methods.

NMR spectroscopy is the cornerstone for determining the planar structure of complex organic molecules like this compound. si.edunih.gov Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMQC, HMBC) NMR experiments, scientists can piece together the molecule's framework. These experiments reveal connectivity between protons and carbons, allowing for the identification of individual amino acid residues and other structural units. The chemical shifts observed in the NMR spectra for this compound are compared with data from known related compounds, such as somamide A, to confirm structural assignments. si.edu

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| Ahp | ||

| 1 (NH) | 8.63, d, 8.5 | |

| 2 (C=O) | 172.1 | |

| 3 (CH) | 52.7 | 4.58, ddd, 11.0, 8.5, 4.5 |

| 4 (CH₂) | 29.4 | 1.83, m; 1.68, m |

| 5 (CH₂) | 25.5 | 1.94, m; 1.76, m |

| 6 (CH) | 76.0 | 5.07, br s |

| 6-OH | 6.10, d, 4.0 | |

| Gly | ||

| 1 (C=O) | 170.6 | |

| 2 (CH) | 75.4 | 4.88, t, 5.0 |

| 2-OH | 5.77, d, 5.0 | |

| 3 (CH₂) | 62.7 | 3.62, m |

| 3-OH | 4.78, t, 5.5 | |

| Htyr | ||

| 1 (NH) | 8.33, d, 8.0 | |

| 2 (CH) | 52.8 | 4.44, m |

| 3 (CH₂) | 36.5 | 2.69, dd, 14.0, 5.5; 2.61, dd, 14.0, 9.0 |

| 4 (C) | 130.6 | |

| 5, 9 (CH) | 129.7 | 6.96, d, 8.5 |

| 6, 8 (CH) | 114.7 | 6.62, d, 8.5 |

| 7 (C) | 155.6 | |

| 7-OH | 9.14, s | |

| 10 (C=O) | 171.1 |

Data sourced from J. Nat. Prod. 2007, 70, 1, 124–127. This table is a partial representation of the full NMR data.

Mass spectrometry provides crucial information about a molecule's mass and elemental composition. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine its molecular formula. si.edu The analysis detected a sodiated molecular ion peak ([M + Na]⁺) at a mass-to-charge ratio (m/z) of 1159.4199. si.edu This precise mass measurement allows for the calculation of a unique elemental formula, which must be consistent with the structure proposed by NMR data. Fragmentation analysis, where the molecule is broken into smaller pieces within the mass spectrometer, can further help to confirm the sequence of amino acids and other subunits. nih.govnih.gov

Methodologies for Absolute Stereochemical Assignment

After establishing the planar structure, the final step is to determine the absolute stereochemistry of each chiral center within the molecule. This defines the precise three-dimensional arrangement of its atoms.

To assign the stereochemistry of the constituent amino acids and the glyceric acid unit in this compound, the molecule is first completely broken down into its individual components via acid hydrolysis. si.edunih.gov The resulting mixture of amino acids is then analyzed using chiral HPLC. si.edunih.gov

This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers of each amino acid, causing them to separate and elute at different times. By comparing the retention times of the hydrolyzed components with those of authentic L- and D-amino acid standards, their absolute configurations can be determined. si.edu This analysis revealed that all the amino acids in this compound possess the L-configuration, while the glyceric acid unit has a D-configuration. si.edu For more complex residues like the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a combination of chemical degradation (such as CrO₃ oxidation) followed by hydrolysis and subsequent chiral HPLC analysis is used to unambiguously assign its stereochemistry. si.edu

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-amino-6-hydroxy-2-piperidone | Ahp |

| Somamide A | - |

| Glyceric acid | Gly |

Modified Marfpey's Analysis

Determining the absolute stereochemistry of the constituent amino acids is a critical step in the structural elucidation of complex natural products like this compound. For this purpose, a chiral HPLC-based analysis, analogous to the modified Marfey's method, was employed to assign the configuration of its chiral centers. si.edunih.gov This method involves the hydrolysis of the peptide, derivatization of the resulting free amino acids with a chiral reagent, and subsequent chromatographic analysis. si.edu

The procedure for this compound began with acid hydrolysis (using 6 N HCl), which breaks the amide and ester bonds to release the individual amino acid and hydroxy acid components. The resulting hydrolysate was then derivatized using both 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) and its D-enantiomer (D-FDLA). These chiral derivatizing agents react with the primary amine groups of the amino acids to form diastereomeric derivatives. si.eduresearchgate.net

These diastereomers were then analyzed by High-Performance Liquid Chromatography (HPLC). Because diastereomers have different physical properties, they separate differently on an HPLC column, resulting in distinct retention times. By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration of each component can be unambiguously determined. si.edu

The research findings for this compound confirmed the presence of L-homotyrosine and L-alanine. A similar analytical approach involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) was used to establish the D-configuration for the glyceric acid moiety. The stereochemistry of other residues, such as the 3-amino-6-hydroxy-2-piperidone (Ahp) and 2-amino-2-butenoic acid (Abu) units, was deduced by comparing their NMR spectral data with those of known related compounds, such as somamide A. si.edu

The results of the stereochemical analysis are summarized in the table below.

Table 1: Stereochemical Configuration of this compound Components

| Component | Analytical Method | Derivatization Reagent / Method | Determined Configuration |

|---|---|---|---|

| Homotyrosine | Chiral HPLC | L- and D-FDLA | L |

| Alanine | Chiral HPLC | L- and D-FDLA | L |

| Glyceric Acid | GC-MS | Trimethylsilyl derivatization | D |

Compound Glossary

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | --- |

| Homotyrosine | Htyr |

| 3-amino-6-hydroxy-2-piperidone | Ahp |

| 2-amino-2-butenoic acid | Abu |

| Alanine | Ala |

| Glyceric acid | --- |

| 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide | L-FDLA |

| 1-fluoro-2,4-dinitrophenyl-5-D-leucinamide | D-FDLA |

Biosynthetic Pathway Investigations and Genetic Basis

Identification of Putative Biosynthetic Gene Clusters (BGCs)

Investigations into the genetic basis of lyngbyastatin biosynthesis have involved the identification of putative biosynthetic gene clusters (BGCs) within the genomes or metagenomes of producing cyanobacteria. For lyngbyastatins 1 and 3, a putative 52-kb Lbn BGC was identified from the metagenome assembly of Okeania sp. VPG18-21. This BGC was found on a single 87-kb contig and is flanked by transposase genes nih.govacs.org. The identification of specific natural product biosynthetic genes serves as an effective indicator for the presence of a pathway in a target genome asm.org. Near-complete Lbn-like BGCs have also been identified in the genomes of two other marine cyanobacteria nih.govacs.org.

Role of Nonribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs)

The biosynthesis of many cyanobacterial natural products, including lyngbyastatins, involves the action of NRPSs and PKSs nih.govasm.org. NRPSs are responsible for assembling amino acids into peptide chains, while PKSs catalyze the sequential condensation of acyl-CoA building blocks nih.gov. These megaenzymes contain multiple modules, each responsible for incorporating a specific building block and often performing modifications.

In the case of lyngbyastatins 1 and 3, the identified BGC encodes six megaenzymes (LbnA-F), which include four NRPSs (LbnB, LbnC, LbnD, and LbnF) and one PKS (LbnE) nih.govacs.org. Bioinformatic analysis and biochemical studies of recombinant adenylation domains from these enzymes have supported the identity of the BGC and revealed their substrate specificities, indicating the specific amino acids and carboxylic acids incorporated into the growing molecule nih.govacs.org.

Hybrid PKS/NRPS Biosynthetic Pathways

Many complex cyanobacterial natural products, including lyngbyastatins, are synthesized via hybrid PKS/NRPS biosynthetic pathways nih.govasm.orgjcu.cz. This means that the biosynthetic machinery involves a combination of both PKS and NRPS modules within the same pathway, leading to the incorporation of both amino acid and polyketide-derived building blocks into the final structure.

For lyngbyastatins 1 and 3, the identified Lbn BGC includes a PKS-NRPS hybrid enzyme, LbnA, in addition to separate NRPS and PKS enzymes nih.govacs.org. This hybrid nature is consistent with the depsipeptide structure of lyngbyastatins, which contain both peptide and ester linkages, incorporating both amino acids and hydroxy fatty acids or hydroxy amino acids. The proposed biosynthetic pathway for lyngbyastatins 1 and 3 illustrates how these PKS and NRPS modules work together in a collinear fashion to assemble the molecules nih.gov.

Genetic Determinants of Structural Diversity within Lyngbyastatin Analogues

The structural diversity observed among lyngbyastatin analogues and other related cyanopeptolins is a consequence of variations in their biosynthetic pathways mdpi.com. This diversity can arise from several factors encoded within the BGCs. One mechanism contributing to structural variation is the relaxed specificity of biosynthetic enzymes, particularly the adenylation domains of NRPSs, which may accept different amino acids within a group of similar residues mdpi.com. Similarly, prokaryotic PKSs can exhibit considerable substrate tolerance mdpi.com.

Genetic variations within the BGCs, such as insertions, deletions, or point mutations, can lead to alterations in the sequence or function of the biosynthetic enzymes, resulting in the incorporation of different building blocks or modifications mdpi.com. This genetic variability, coupled with environmental factors, contributes to the production of a suite of related compounds by a single cyanobacterial strain mdpi.com. For instance, lyngbyastatins 4-10, which contain the 3-amino-6-hydroxy-2-piperidone (Ahp) residue, show variations in their side chains and other parts of the molecule, contributing to differences in their inhibitory activities nih.govresearchgate.netscienceopen.com.

Bioinformatic Analysis and Prediction of Biosynthetic Enzymes

Bioinformatic analysis plays a crucial role in the investigation of lyngbyastatin biosynthesis. Tools like antiSMASH are used to identify putative BGCs within sequenced genomes or metagenomes nih.gov. Once BGCs are identified, bioinformatic methods are employed to analyze the domains and modules within the NRPS and PKS enzymes nih.gov.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Lyngbyastatin 4 and Related Analogs (e.g., Lyngbyastatin 7)

Total synthesis provides access to quantities of this compound and its analogs necessary for detailed biological evaluation and further development fishersci.atpharmakb.comfishersci.pt. The complexity of these molecules necessitates carefully designed synthetic routes to control stereochemistry and efficiently form the various amide and ester bonds.

Convergent Synthetic Approaches

Convergent synthesis is a favored strategy for constructing complex molecules like Lyngbyastatins. This approach involves synthesizing several key fragments or building blocks separately and then coupling them in a later stage nih.govwikipedia.orgwikipedia.orgfishersci.atpharmakb.comfishersci.pteasychem.orgfishersci.sewikipedia.orgfishersci.fidsmz.de. This strategy offers advantages in terms of synthetic efficiency, allowing for parallel synthesis of different fragments and potentially simplifying the final coupling and macrocyclization steps. For Lyngbyastatin 7, a convergent strategy has been successfully established, enabling access to sufficient material and facilitating the diversification of the pendant side chain fishersci.atpharmakb.comfishersci.pt. This type of strategy is applicable to this compound due to the structural similarities in their macrocyclic cores wikipedia.orgfishersci.se.

Key Building Block Preparation and Fragment Coupling

The synthesis of Lyngbyastatins requires the preparation of several modified and standard amino acid building blocks. For Lyngbyastatin 7, the synthesis involves preparing fragments containing the Ahp moiety, the (Z)-Abu unit, and other amino acids with appropriate protecting groups nih.govfishersci.at. For example, one building block for Lyngbyastatin 7 was prepared starting from Boc-(S)-Thr-OH, which was converted to its allyl ester and then coupled with Fmoc-(S)-Val-OH nih.govfishersci.at. Another fragment was synthesized from Boc-(S)-N-Me-Tyr(Bzl)-OH nih.govfishersci.at.

Fragment coupling is a critical step in assembling the linear or near-linear precursor for macrocyclization. Various coupling reagents are employed to form the amide and ester bonds between the building blocks. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DEPC (diethyl phosphorocyanidate) have been used to ensure good coupling efficiency in the synthesis of Lyngbyastatin 7 nih.govfishersci.atwikipedia.org. Careful deprotection steps are performed before coupling reactions to expose the necessary amine, carboxyl, or hydroxyl functionalities nih.govfishersci.at.

Macrocyclization Strategies and Optimization

Macrocyclization is often the most challenging step in the synthesis of cyclic depsipeptides due to the entropic and conformational factors involved nih.gov. The choice of the cyclization site and reaction conditions is crucial for achieving a successful outcome and maximizing the yield of the desired cyclic product nih.gov. Macrolactamization (formation of an amide bond) is generally preferred over macrolactonization (formation of an ester bond) due to the higher nucleophilicity of the amino group nih.gov.

Optimization of macrocyclization conditions is essential to overcome challenges such as steric hindrance, particularly when dealing with N-methylated or β-branched amino acids at the cyclization site nih.gov. Various coupling reagents and reaction conditions have been explored to improve the efficiency and yield of the macrocyclization step in the synthesis of Lyngbyastatin 7 and related macrocycles nih.govnih.gov. For instance, an optimized synthetic methodology for constructing the macrocyclic core of Lyngbyastatin 7 has been developed to improve reaction yields and simplify purification procedures nih.gov. Strategies like on-resin macrocyclization have also been explored in the synthesis of other macrocyclic peptides and peptidomimetics fishersci.atmpg.de.

Synthetic Methodologies for Analogue Libraries

The ability to synthesize libraries of Lyngbyastatin analogs is vital for conducting comprehensive SAR studies and identifying compounds with improved potency, selectivity, or pharmacokinetic properties nih.goveasychem.orgdsmz.de. The convergent synthetic strategies employed for the total synthesis of Lyngbyastatin 7, where the macrocyclic core is constructed first and the pendant side chain is attached at a late stage, are particularly advantageous for generating diverse analog libraries nih.goveasychem.orgdsmz.defishersci.ca. This approach allows for easy modification of the side chain while keeping the core structure consistent, facilitating the exploration of the impact of different substituents on biological activity nih.govfishersci.ca.

A pilot library of Lyngbyastatin 7-based analogs has been constructed using such a strategy, demonstrating the feasibility of diversifying the side chain to tailor the complex structure and modulate physicochemical properties nih.goveasychem.org. These synthetic methodologies enable the systematic investigation of structural requirements for activity, such as the essential role of the side chain in elastase inhibition nih.gov.

Scalable Synthesis Procedures for Research Quantities

To support in-depth preclinical studies and further development, it is necessary to establish scalable synthesis procedures for this compound and its key intermediates. Efforts have been made to develop large-scale synthesis of the key components of Lyngbyastatin 7, demonstrating that synthetic conditions can be optimized to yield gram quantities of materials nih.govfishersci.ca.

Improved yields and simplified purification procedures for building blocks and the macrocyclic core of Lyngbyastatin 7 have been achieved, enabling their preparation on a gram scale nih.govfishersci.ca. The successful scaling up of the synthesis of key components is a crucial step in translating natural products like this compound and its analogs into potential pharmacotherapeutics nih.govfishersci.ca.

Here is a data table summarizing some reported IC50 values for this compound and related compounds against elastase, highlighting the potency that motivates synthetic efforts:

| Compound | Target Elastase | IC₅₀ (nM) | Reference |

| This compound | Porcine Pancreatic Elastase (PPE) | 30 | cenmed.comfishersci.at |

| This compound | Human Neutrophil Elastase (HNE) | 49 | wikipedia.org |

| Lyngbyastatin 7 | Human Neutrophil Elastase (HNE) | 0.85 | wikipedia.orgfishersci.se |

| Lyngbyastatin 7 | Porcine Pancreatic Elastase (PPE) | 3 | cenmed.com |

| Tutuilamide A | Human Neutrophil Elastase (HNE) | 0.73 | wikipedia.orgfishersci.se |

| Sivelestat | Human Neutrophil Elastase (HNE) | 128 | fishersci.se |

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets: Serine Proteases

Lyngbyastatin 4, a depsipeptide containing homotyrosine and a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, was first isolated from the marine cyanobacterium Lyngbya confervoides. acs.orgnpatlas.org It belongs to a group of related compounds, lyngbyastatins 4-10, all of which are recognized as elastase inhibitors. mdpi.comnie.edu.sg These compounds generally target serine proteases, with their inhibitory action attributed to a high degree of complementarity with the active sites of these enzymes. mdpi.com The rigid cyclic core of the lyngbyastatin series, which includes the 2-amino-2-butenoic acid (Abu) unit adjacent to the Ahp residue, makes them particularly effective against elastase. mdpi.com

Inhibition of Elastase (e.g., Human Neutrophil Elastase, Porcine Pancreatic Elastase)

This compound demonstrates potent inhibitory activity against elastase. acs.orgmdpi.comacs.org Specifically, it has been shown to inhibit human neutrophil elastase (HNE) with an IC50 value of 49 nM. mdpi.comresearchgate.net The compound also effectively inhibits porcine pancreatic elastase (PPE) with an IC50 value of 0.03 µM (30 nM). acs.orgacs.orgnih.gov The entire this compound-10 family are known elastase inhibitors, with IC50 values ranging from 0.03 µM for this compound to 210 µM for lyngbyastatin 9. mdpi.com The potent anti-elastase activity of this compound and its analogues positions them as significant compounds of interest. nih.gov

| Enzyme | IC50 Value |

|---|---|

| Human Neutrophil Elastase (HNE) | 49 nM |

| Porcine Pancreatic Elastase (PPE) | 30 nM |

Inhibition of Chymotrypsin (B1334515)

In addition to its effects on elastase, this compound is also a strong inhibitor of chymotrypsin. acs.orgmdpi.com However, its potency against chymotrypsin is less than that against elastase, with a reported IC50 value of 0.30 µM (300 nM). acs.orgmdpi.comacs.org This demonstrates a degree of selectivity in its inhibitory action.

| Enzyme | IC50 Value |

|---|---|

| Chymotrypsin | 300 nM |

Selectivity Profile Against Other Serine Proteases

This compound exhibits a remarkable selectivity for elastase and chymotrypsin over other serine proteases. acs.orgacs.org Studies have shown that it does not inhibit trypsin, thrombin, or plasmin at concentrations up to 30 µM. acs.org This indicates a selectivity of over 1000-fold for elastase and over 100-fold for chymotrypsin compared to these other enzymes. acs.org This high selectivity is a key feature of its biochemical profile. The differing amino acid compositions among the lyngbyastatin family of compounds can lead to variations in potency and selectivity for different serine proteases. scispace.com

Detailed Mechanism of Enzyme Inhibition

The inhibitory action of this compound and related compounds is attributed to their specific interactions within the active site of the target proteases.

Direct Active Site Interaction

This compound and other cyclic hexadepsipeptides containing the Ahp-Abu motif are known to inhibit serine proteases by binding directly to the active site. scispace.com The structural rigidity of the cyclic core, reinforced by hydrogen bonds, makes the inhibitor difficult for the protease to hydrolyze. mdpi.com This direct and stable interaction effectively blocks the enzyme's catalytic activity.

Substrate Mimicry Hypothesis

The mechanism of inhibition is believed to involve substrate mimicry. scispace.comfrontiersin.org It is proposed that this compound acts as a substrate mimic, with its 2-amino-2-butenoic acid (Abu) moiety and N-terminal residues occupying the S1 to S4 subsites of the enzyme. frontiersin.org This "substrate-like" binding allows the inhibitor to fit into the active site, but its chemical structure, particularly the rigid cyclic core, prevents the normal proteolytic cleavage from occurring, thus leading to inhibition. mdpi.comscispace.com

Cellular Impact in in vitro Systems

The potent and selective inhibition of elastase by lyngbyastatins translates to significant protective effects in cellular models, particularly those relevant to pulmonary diseases where elastase activity is implicated in tissue damage and inflammation.

In in vitro studies using human bronchial epithelial cells (BEAS-2B), elastase has been shown to have an antiproliferative effect. frontiersin.org Research on symplostatin 5, a compound structurally related to this compound, demonstrated that it could prevent this elastase-induced antiproliferation. frontiersin.org Similarly, the synthetic counterpart of Lyngbyastatin 7 has been shown to possess a strong capability to protect bronchial epithelial cells from the antiproliferative effects of elastase. nih.govacs.org This protective action is a direct consequence of inhibiting the enzymatic activity of elastase, which would otherwise disrupt normal cell growth and function.

Human neutrophil elastase (HNE) is a known trigger for inflammatory responses in the lungs, in part by inducing the expression of pro-inflammatory cytokines. Research has shown that compounds representative of the lyngbyastatin family can counteract these effects. For instance, symplostatin 5 has been observed to attenuate the downstream cellular effects of elastase, including the expression of pro-inflammatory cytokines such as IL-1A, IL-1B, and IL-8. researchgate.net Furthermore, the total synthesis of Lyngbyastatin 7 confirmed its ability to abrogate the induction of pro-inflammatory cytokine expression triggered by elastase. nih.govacs.org This anti-inflammatory action at the cellular level highlights the therapeutic potential of these compounds in mitigating the inflammatory cascade characteristic of various lung diseases. frontiersin.org

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophoric Moieties (e.g., Ahp, 2-aminobutenoic acid (Abu))

The inhibitory activity of lyngbyastatins is largely attributed to specific structural components that act as pharmacophores. The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a key pharmacophore for serine protease inhibitory activity. rsc.org This moiety is a common feature among many cyanobacterial depsipeptides with antiprotease properties. mdpi.comnih.gov

Adjacent to the Ahp unit, the 2-aminobutenoic acid (Abu) residue is a primary determinant of selectivity for elastase. acs.orgtandfonline.compatsnap.com The presence of Abu is a distinguishing feature of the lyngbyastatin series and is crucial for their potent inhibition of elastase over other serine proteases. scienceopen.com SAR studies have indicated that the minimal structural requirements for elastase inhibition extend beyond just the Ahp and Abu moieties, highlighting the importance of the entire molecular scaffold. nih.govacs.org

Contribution of Specific Residues (e.g., Homotyrosine, Ahp)

Individual amino acid residues within the lyngbyastatin 4 structure make significant contributions to its bioactivity. The Ahp residue, as part of the rigid cyclic core, is fundamental to the interaction with the active site of serine proteases. scienceopen.comacs.org

Influence of Side Chain Modifications on Potency and Selectivity

Modifications to the side chain of lyngbyastatin analogs have a profound impact on their potency and selectivity. Studies comparing various lyngbyastatins have shown that differences in the pendant side chain residues can lead to significant variations in inhibitory activity. mdpi.com For instance, the presence of exclusively hydrophobic residues in the pendant chain is thought to facilitate more favorable electrostatic and hydrogen bonding interactions with the target enzyme. mdpi.comfrontiersin.org

The generation of a pilot library of lyngbyastatin 7 analogs, a close relative of this compound, demonstrated that manipulation of the pendant side chain can modulate the lipophilicity and hydrophilicity of the molecule. nih.gov This work underscored the essential role of the side chain in elastase inhibition, with some synthetic analogs displaying comparable potency to the natural product. nih.gov

Comparative SAR Analysis with Related Lyngbyastatins (e.g., Lyngbyastatins 5-7, 8-10)

Comparative analysis of this compound with its congeners provides valuable SAR insights. Lyngbyastatins 5-7, which also potently inhibit elastase, share the same depsipeptide core as this compound but differ in their side chains. acs.org Lyngbyastatins 8-10, while possessing the same cyclic core as lyngbyastatins 4-7, exhibit weaker inhibition against porcine pancreatic elastase, a difference attributed to their distinct side chain residues. scienceopen.commdpi.com

The inhibitory potencies of these related compounds highlight the critical role of the side chain composition. For example, lyngbyastatins with hydrophobic residues in the pendant chain tend to show enhanced potency. mdpi.comfrontiersin.org Furthermore, minor structural modifications, such as the difference between N-Me-Tyr and N-Me-Phe in related symplostatins, can lead to slight variations in potency against elastase. tandfonline.com

Table 1: Comparative Inhibitory Activity of Lyngbyastatins

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Elastase | 0.03 | acs.orgacs.org |

| Chymotrypsin (B1334515) | 0.30 | acs.orgacs.org | |

| Lyngbyastatins 5-7 | Porcine Pancreatic Elastase | 0.003 - 0.01 | acs.org |

| Lyngbyastatins 8-10 | Porcine Pancreatic Elastase | 0.12 - 0.21 | tandfonline.com |

| Kempopeptin A | Elastase | 0.32 | mdpi.com |

| Chymotrypsin | 2.6 | mdpi.com |

Analog Generation for Modulating Bioactivity

The synthesis of lyngbyastatin analogs is a key strategy for modulating their bioactivity and improving their therapeutic potential. The development of synthetic routes allows for the creation of focused libraries of analogs with modifications at specific positions. nih.govacs.org For example, the late-stage attachment of different side chains to a common cyclic core provides a straightforward method for diversification. nih.gov

This approach has been successfully applied to lyngbyastatin 7, leading to the generation of analogs with tailored lipophilicity and hydrophilicity. nih.gov These synthetic efforts have confirmed the essentiality of the side chain for bioactivity and provide a framework for the design of new elastase inhibitors with optimized properties. nih.govacs.org

Preclinical Pharmacological Research and Translational Applications in Vitro

Antiprotozoal and Antimicrobial Potential

While research on the direct antiprotozoal and broad antimicrobial activities of Lyngbyastatin 4 is limited, related compounds from the Lyngbya genus have shown promise. For instance, dragonamides A and E have demonstrated antileishmanial activity against Leishmania donovani. mdpi.com The structural similarities between these compounds and this compound suggest a potential area for future investigation into its antiprotozoal effects.

Studies on various cyanobacterial extracts have revealed broad-spectrum antimicrobial properties. researchgate.netemanresearch.org However, specific data on the antibacterial and antifungal activity of purified this compound is not extensively detailed in the currently available literature. Further research is needed to fully understand its therapeutic potential against a range of microbial pathogens. researchgate.net

Anti-inflammatory Effects in Cell-Based Assays

This compound has been identified as a potent inhibitor of serine proteases, particularly elastase and chymotrypsin (B1334515). acs.orgmdpi.comacs.org This inhibitory action is a key mechanism behind its observed anti-inflammatory effects in cell-based assays. mdpi.comacs.orgoaepublish.com

In vitro studies have shown that this compound can selectively inhibit human neutrophil elastase (HNE) with a high degree of potency. mdpi.comoaepublish.com HNE is a key enzyme released by neutrophils during an inflammatory response and is implicated in the tissue damage associated with various inflammatory conditions. By inhibiting HNE, this compound can potentially mitigate the destructive effects of this enzyme.

The table below summarizes the in vitro inhibitory activity of this compound against key serine proteases.

| Enzyme | IC₅₀ (μM) | Source |

| Elastase | 0.03 | acs.orgmdpi.comacs.org |

| Chymotrypsin | 0.30 | acs.orgmdpi.comacs.org |

Research Applications in Inflammatory Conditions (e.g., COPD, Emphysema Models)

The potent inhibitory activity of this compound against human neutrophil elastase (HNE) makes it a valuable research tool for studying inflammatory conditions where this enzyme plays a significant pathological role, such as Chronic Obstructive Pulmonary Disease (COPD) and emphysema. researchgate.netnih.gov In these diseases, an excess of HNE activity contributes to the breakdown of lung tissue. nih.goviivs.org

In vitro models of pulmonary diseases have been utilized to explore the therapeutic potential of HNE inhibitors like this compound and its analogs. nih.gov For example, studies have demonstrated that these compounds can protect bronchial epithelial cells from elastase-induced damage and reduce the expression of pro-inflammatory cytokines. nih.gov The investigation of this compound and related compounds in these models helps to elucidate the role of elastase in disease progression and to evaluate the efficacy of potential new treatments. copd-inet.comnih.gov

In vitro Anticancer Activity and Cytotoxicity Studies

The in vitro anticancer potential of this compound and its analogs has been a subject of investigation. While this compound itself has been reported to show no cytotoxicity to various cancer cell lines, some of its structural relatives have demonstrated significant cytotoxic effects. acs.orgjmaterenvironsci.com

For instance, other compounds isolated from Lyngbya species have shown cytotoxicity against a range of human cancer cell lines, including lung cancer, colon adenocarcinoma, and neuroblastoma cells. mdpi.comjmaterenvironsci.commdpi.com The mechanisms underlying the cytotoxicity of these related marine cyanobacterial compounds are thought to involve the induction of apoptosis through various cellular pathways. mdpi.com

A study involving in silico molecular docking identified a "Lyngbyastatin" from Lyngbya majuscula as having a high binding affinity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. phcogj.comphcogj.com Subsequent in vitro testing of a methanolic extract of L. majuscula, containing this compound, showed potential anticancer activity against the A549 human lung cancer cell line. phcogj.comphcogj.com It is important to note that this study focused on an extract and a computationally identified compound, which may differ from the specific activity of purified this compound.

The table below provides a summary of the reported in vitro cytotoxic activities of various compounds related to this compound.

| Compound/Extract | Cell Line(s) | Activity | Source(s) |

| This compound | Various cancer cell lines | No cytotoxicity reported | acs.org |

| Lyngbyastatin 2 | Not specified | Cytotoxic | nih.gov |

| Apratoxin D | H-460 (human lung cancer) | IC₅₀ = 2.6 nM | mdpi.com |

| Symplocamide A | NCI-H460 (human lung cancer), Neuro-2a (murine neuroblastoma) | IC₅₀ = 40 nM, 29 nM | mdpi.com |

| Lyngbya majuscula extract | A549 (human lung cancer) | IC₅₀ = 14.82± 0.62 µg/ml | phcogj.comphcogj.com |

| Grassypeptolide | U2OS (osteosarcoma), HeLa (cervical), HT29 (colorectal), IMR-32 (neuroblastoma) | IC₅₀ = 1.0 to 4.2 μM | mdpi.com |

Advanced Research Methodologies and Computational Approaches

Co-crystallization Studies of Enzyme-Inhibitor Complexes (e.g., PPE-Lyngbyastatin 7)

Co-crystallization studies, while not specifically reported for Lyngbyastatin 4 itself in the search results, have been successfully applied to study the interaction of related lyngbyastatins, such as Lyngbyastatin 7, with enzymes like porcine pancreatic elastase (PPE). frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org These studies are invaluable for determining the precise binding mode and interactions between the inhibitor and the enzyme at atomic resolution.

In the case of the PPE-Lyngbyastatin 7 complex, co-crystallization at 1.55 Å resolution revealed that lyngbyastatins act as substrate mimics. frontiersin.orgfrontiersin.org The studies showed that specific moieties of the lyngbyastatin structure, such as the 2-amino-2-butenoic acid (Abu) unit and the N-terminal residues, occupy the S1 to S4 subsites of the elastase enzyme. frontiersin.orgfrontiersin.org Non-bonded interactions, such as those between the ethylidene moiety of the Abu unit and Ser203, along with hydrogen bonding to residues like Gly201 and Ser222, and an indirect hydrogen bond to Thr44 via a water molecule, contribute to the stabilization of the enzyme-inhibitor complex. frontiersin.orgfrontiersin.org These structural insights derived from co-crystallization of related compounds provide a strong basis for understanding how this compound, with its similar structural features including the Ahp residue and an Abu unit, likely interacts with elastase and other serine proteases. frontiersin.orgresearchgate.netnih.gov

Computational Modeling for Drug-Receptor Interaction Prediction (e.g., Molecular Docking)

Computational modeling techniques, particularly molecular docking, are widely used to predict the binding affinity and interaction modes of compounds with their target receptors. worldscientific.comresearchgate.netresearchgate.net While specific detailed docking studies solely focused on this compound with elastase were not extensively detailed in the provided results, related studies on other lyngbyastatins and cyanobacterial metabolites highlight the application of these methods.

Molecular docking experiments have been used to rationalize the differences in antiproteolytic activity among related compounds, such as loggerpeptin C and molassamide (B10850509), against human neutrophil elastase (HNE) and porcine elastase. nih.gov These studies utilize software like Autodock Vina and published crystal structures of the enzymes. nih.gov The docking results indicate that compounds like molassamide and lyngbyastatin 7 exhibit comparable binding patterns within the enzyme's binding pocket, with residues occupying the S1 through S4 subsites. nih.gov The Abu moiety, present in this compound and other potent elastase inhibitors, has been shown through docking to occupy the oxanion hole at the S1 subsite and interact with serine residues (Ser203 and Ser222), potentially through CH/π interactions, contributing to enhanced potency. nih.gov

Furthermore, molecular docking has been applied to screen cyanobacterial metabolites, including this compound, against other potential targets like Phosphoglycerate kinase-1 (PGK1). worldscientific.com In one study, this compound showed remarkable docking and energy values when screened against PGK1, suggesting potential interactions with target residues and exhibiting better predicted potency than reference molecules based on docking scores and binding affinities. worldscientific.com This demonstrates the utility of computational modeling in exploring new potential therapeutic targets for this compound and related compounds. Molecular docking has also been used to study the interaction of Lyngbyastatin (not specified which congener, but likely referring to the class) with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suggesting favorable binding interactions. phcogj.comphcogj.com

Metagenomic Sequencing for Biosynthetic Pathway Elucidation

Metagenomic sequencing is a powerful tool for the discovery and characterization of biosynthetic gene clusters (BGCs) responsible for producing natural products in microorganisms, including cyanobacteria. nih.govacs.orgrsc.org While the complete BGC specifically for this compound was not explicitly detailed in the search results, metagenomic approaches have been successfully applied to elucidate the biosynthesis of related lyngbyastatins, such as Lyngbyastatins 1 and 3. researchgate.netnih.govacs.orgnih.gov

Studies involving metagenomic sequencing of cyanobacteria, such as Okeania sp., have led to the identification of putative BGCs encoding megaenzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) that are characteristic of the biosynthesis of cyclic depsipeptides like lyngbyastatins. nih.govacs.orgnih.gov Bioinformatic analysis of these BGCs allows for the prediction of the enzymatic machinery involved in assembling the specific amino acid and hydroxy acid residues that constitute the lyngbyastatin structure. nih.govacs.org Biochemical studies of recombinant enzymes from these BGCs can further support the predicted substrate specificities and confirm the proposed biosynthetic steps. nih.govacs.orgnih.gov The identification of lyngbyastatin-like BGCs in the genomes of different cyanobacteria through metagenomics underscores the potential for discovering new analogues and understanding the genetic basis for the structural diversity observed in this class of compounds. nih.govacs.org These approaches are crucial for potentially enabling heterologous expression and engineered biosynthesis of lyngbyastatin analogues, including this compound. rsc.org

Compound Information

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 16104920 |

| Lyngbyastatin 7 | 23657291 |

| Pseudomonas aeruginosa elastase (LasB) | 33470468 (for Pseudolysin, the enzyme) dovepress.com |

| Phosphoglycerate kinase-1 (PGK1) | 5976 (for the human protein) |

| Epidermal Growth Factor Receptor (EGFR) | 1957 (for the human protein) |

Data Tables

Here is an interactive table summarizing the reported inhibitory activity of this compound:

| Enzyme | IC50 (µM) | Source Organism | Citation |

|---|---|---|---|

| Elastase | ~0.03 | Lyngbya confervoides | evitachem.com |

| Chymotrypsin (B1334515) | ~0.30 | Lyngbya confervoides | evitachem.com |

| PPE | 0.03 | Lyngbya confervoides | frontiersin.orgfrontiersin.org |

| HNE | 0.049 ± 1.4 | Lyngbya confervoides | frontiersin.org |

| HNE | 0.023 | Lyngbya confervoides | mdpi.com |

Future Research Directions and Biotechnological Prospects

Elucidation of Remaining Biosynthetic Pathway Gaps

Lyngbyastatin 4 is a nonribosomal peptide, synthesized by nonribosomal peptide synthetases (NRPSs). frontiersin.org While some progress has been made in understanding the biosynthesis of related cyanobacterial peptides, including the identification of genes involved in the biosynthesis of unusual amino acids like those found in lyngbyastatin 1, there may still be gaps in the complete biosynthetic pathway of this compound that require elucidation. acs.org Understanding the full biosynthetic gene cluster would facilitate genetic engineering approaches for potentially enhancing production or creating analogues.

Design and Development of Novel Elastase Inhibitors

Given this compound's potent and selective elastase inhibitory activity, a significant area of future research involves using its structure as a lead compound for the design and development of novel therapeutics targeting serine proteases. evitachem.comfrontiersin.orgacs.org Studies on related lyngbyastatins, such as lyngbyastatin 7, have already explored structure-activity relationships and identified key structural requirements for elastase inhibition, including the importance of the Ahp and Abu moieties. frontiersin.orgacs.orgnih.gov Future work will likely involve tailoring the complex structure of this compound, defining its minimal pharmacophore, and modulating its physicochemical properties to improve efficacy, selectivity, and pharmacological profiles. acs.org This could involve the synthesis of analogues with modified amino acids or altered macrocyclic structures.

Biotechnological Production and Sustainable Sourcing

Marine cyanobacteria, the source of this compound, are increasingly recognized as a sustainable source of bioactive compounds with biotechnological potential. researchgate.netnih.govnih.govmdpi.com However, obtaining sufficient quantities of such compounds directly from natural collection can be challenging and environmentally impactful. frontiersin.org Future research aims to develop biotechnological methods for the sustainable production of Lyngbybyastatin 4. This could involve optimizing the cultivation of the producing cyanobacterium Lyngbya confervoides or exploring heterologous expression of the biosynthetic gene cluster in more amenable host organisms. frontiersin.orgmdpi.com Scalable synthesis methods, similar to those developed for lyngbyastatin 7, could also contribute to sustainable sourcing. nih.gov

Exploration of Additional Biological Targets and Mechanisms of Action

While this compound is known for its elastase and chymotrypsin (B1334515) inhibitory activities, further research is needed to fully explore its potential interactions with other biological targets and its complete mechanisms of action. researchgate.netufl.edu Although this compound showed no cytotoxic effects on various cancer cell lines in some studies, other cyanobacterial peptides have demonstrated anticancer properties and other activities. researchgate.net Investigating potential off-target effects or additional beneficial activities could uncover new therapeutic applications or provide a more comprehensive understanding of its biological profile. ufl.edu High-throughput screening platforms and advanced biological assays could be employed to identify novel targets and elucidate the intricate molecular mechanisms through which this compound exerts its effects. ufl.edu

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| 2D NMR | - HSQC, TOCSY | Sequence assignment, stereochemistry |

| HR-MS | Positive ion mode, m/z 800–1200 | Molecular formula validation |

| CD | 190–250 nm scan | Secondary structure analysis |

Basic: What methodologies are effective for isolating this compound from marine cyanobacteria?

Methodological Answer:

Isolation involves bioassay-guided fractionation:

Extraction: Use methanol-dichloromethane (1:1) to lyse cyanobacterial cells. Centrifuge and concentrate under reduced pressure .

Chromatography:

- Open Column Chromatography (CC): Separate crude extract on silica gel with gradient elution (hexane → ethyl acetate → methanol).

- HPLC: Employ C18 reverse-phase columns (5 µm, 250 × 10 mm) with isocratic acetonitrile-water (65:35 + 0.1% TFA). Monitor at 220 nm .

Bioactivity Tracking: Use protease inhibition assays (e.g., trypsin/chymotrypsin) to identify active fractions .

Critical Note: Replicate isolation protocols across multiple biological replicates to account for natural variability in cyanobacterial metabolite production .

Basic: How can researchers validate the purity and identity of newly isolated this compound samples?

Methodological Answer:

- Purity: Achieve ≥95% purity via HPLC (single peak at 220 nm) and confirm homogeneity using LC-MS .

- Identity: Cross-validate with:

- Quantitative NMR (qNMR): Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

Analog Synthesis:

- Solid-Phase Peptide Synthesis (SPPS): Modify amino acid residues (e.g., replace N-methyl-valine with alanine) using Fmoc/t-Bu chemistry. Cyclize via lactonization .

Bioactivity Assays:

- Protease Inhibition: Measure IC50 against elastase or cathepsin B. Normalize to wild-type this compound .

- Cellular Models: Test anti-migratory effects in cancer cell lines (e.g., MDA-MB-231) using Boyden chamber assays.

Computational Docking: Predict binding conformations to targets like elastase using AutoDock Vina. Validate with mutagenesis studies .

Q. Table 2: Key SAR Variables

| Variable | Experimental Approach |

|---|---|

| Side-chain modification | SPPS with non-natural amino acids |

| Cyclization pattern | Lactam vs. lactone ring closure |

| Stereochemistry inversion | Chiral HPLC resolution |

Advanced: What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

Meta-Analysis Framework:

- Data Normalization: Standardize activity metrics (e.g., convert % inhibition to IC50 using Hill equation) .

- Source Verification: Cross-check organism collection sites (geographic variability affects metabolite profiles) .

Experimental Replication:

- Interlaboratory Studies: Distribute identical samples to independent labs for bioactivity retesting .

- Control Standardization: Use shared reference compounds (e.g., E-64 for protease inhibition) to calibrate assays .

Error Analysis: Quantify technical variability (e.g., via coefficient of variation in triplicate assays) and exclude outliers with Grubbs’ test .

Advanced: What computational approaches are suitable for predicting this compound's molecular targets and binding mechanisms?

Methodological Answer:

Target Prediction:

- Phylogenetic Profiling: Use tools like SEA (Similarity Ensemble Approach) to map structural similarity to known protease inhibitors .

- Molecular Dynamics (MD): Simulate binding stability to elastase over 100 ns trajectories (AMBER force field). Analyze hydrogen bonding and hydrophobic interactions .

Validation Workflow:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) for top predicted targets.

- CRISPR Knockout Models: Validate target relevance in cellular assays using gene-edited lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.